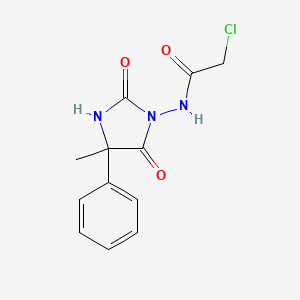

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C12H12ClN3O3 and its molecular weight is 281.7. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

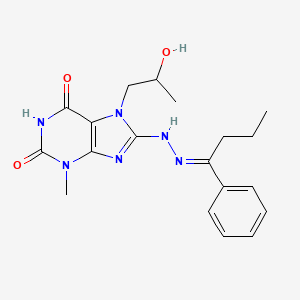

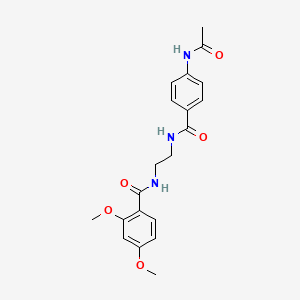

Molecular Structure and Interactions

- The compound demonstrates specific structural characteristics, such as a planar imidazolidine-2,4-dione system, with noteworthy dihedral angles between its constituent rings and side chains. These structural features contribute to its unique molecular interactions and properties (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).

Antibacterial Activities

- Derivatives of this compound have been synthesized and evaluated for antibacterial activities, showing potential against various bacterial strains such as Staphylococcus Aureus and Escherichia Coli (Juddhawala, Parekh, & Rawal, 2011).

Anticancer Properties

- Certain derivatives synthesized from this compound have shown selectivity and effectiveness in inhibiting human lung adenocarcinoma cells, suggesting potential application in cancer treatment (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Anti-inflammatory Activity

- Synthesized derivatives have been investigated for their anti-inflammatory properties, with some showing significant activity in this area (Sunder & Maleraju, 2013).

Dye Intermediates and Synthesis

- The compound has been implicated in the synthesis and characterization of dye intermediates, showcasing its utility in the chemical industry (Drabina et al., 2009).

Antimicrobial Activity

- Derivatives have been synthesized and tested for antimicrobial activity, demonstrating sensitivity against various bacterial and fungal strains (Azeez & Abdullah, 2019).

Hypoglycemic Activity

- Novel derivatives have been evaluated for their hypoglycemic activity, indicating potential use in the treatment of diabetes (Nikalje, Deshp, & Une, 2012).

Antifungal Agents

- Compounds synthesized from this chemical have been assessed for their antifungal properties, showing activity against strains like Candida albicans (Kumar et al., 2012).

QSAR Studies and Antibacterial Agents

- Quantitative structure-activity relationship (QSAR) studies have been conducted to understand the relationship between structure and antibacterial activity (Desai, Shah, Bhavsar, & Saxena, 2008).

α-Glucosidase Inhibitory Activity

- Certain synthesized compounds have shown considerable α-glucosidase inhibitory activity, which is relevant for diabetes treatment (Koppireddi, Avula, Tiwari, Ali, & Yadla, 2014).

Mechanism of Action

Mode of Action

It has been suggested that the compound may inhibit the denaturation of proteins, indicating potential for anti-inflammatory activity .

Biochemical Pathways

The compound’s potential to inhibit protein denaturation suggests it may interact with pathways involved in inflammation and immune response .

Pharmacokinetics

Understanding these properties is crucial for assessing the compound’s bioavailability, efficacy, and safety .

Result of Action

Its potential anti-inflammatory activity suggests it may modulate cellular responses to inflammation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide

Properties

IUPAC Name |

2-chloro-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3/c1-12(8-5-3-2-4-6-8)10(18)16(11(19)14-12)15-9(17)7-13/h2-6H,7H2,1H3,(H,14,19)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOPSLIUHKRPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)NC(=O)CCl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-(tetrahydro-2H-pyran-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2481056.png)

![N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B2481058.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)

![N-(4-ethoxyphenyl)-2-(2-ethyl-6-(4-methylbenzyl)-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2481065.png)

![2-[1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2481066.png)

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)

![Morpholin-4-yl-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B2481075.png)

![N-[[3-Bromo-2-(2-methylsulfonylethoxy)phenyl]methyl]-2-chloro-N-methylpropanamide](/img/structure/B2481078.png)